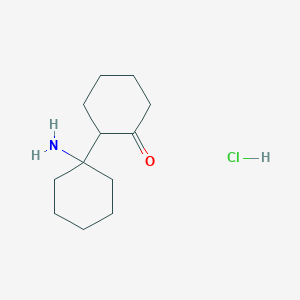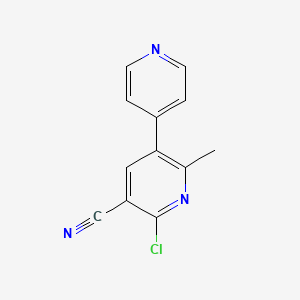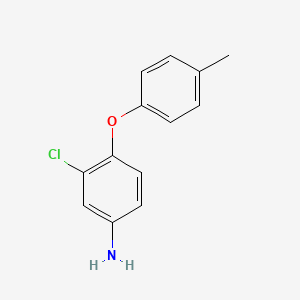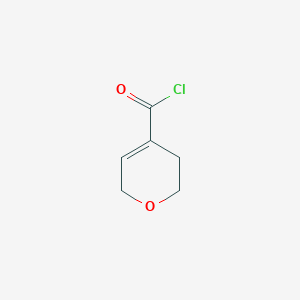
3,6-Dihydro-2H-pyran-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dihydro-2H-pyran-4-carbonyl chloride is an organic compound . It is a heterocyclic compound with the molecular formula C6H7ClO2. It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3,6-Dihydro-2H-pyran-4-carbonyl chloride consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms. The structure is also related to dihydropyran, which refers to two heterocyclic compounds with the formula C5H8O .科学的研究の応用
Chemical Synthesis and Structural Analysis
3,6-Dihydro-2H-pyran-4-carbonyl chloride is involved in a variety of chemical reactions that lead to the formation of complex molecules with potential applications in materials science and organic synthesis. For instance, the reaction of 3,4-dihydro-2H-pyran with oxalyl chloride, under specific conditions, can produce keto esters, pyran-3-carboxylic acid derivatives, or an unexpected bicyclic acetal containing a vinyl chloride moiety. The structure and formation mechanism of these products have been elucidated through single-crystal X-ray structure analysis (Schmidt et al., 2010).
Cycloaddition Reactions
Cycloaddition reactions represent a cornerstone in the synthesis of cyclic compounds from linear precursors. For example, Lewis acid-catalyzed intermolecular [4 + 2] cycloadditions of 3-alkoxycyclobutanones to aldehydes and ketones have been reported, showcasing the versatility of pyran derivatives in synthesizing bicyclic and tricyclic structures with significant regio- and diastereoselectivity. This methodology has been extended to one-pot syntheses of dihydro-gamma-pyrones, demonstrating the broad utility of pyran derivatives in organic synthesis (Matsuo et al., 2008).
Derivative Synthesis and Applications
The synthesis of ethyl 6-(4-chlorophenyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-5-carboxylate illustrates the utility of dihydro-2H-pyran derivatives in constructing molecules with intricate molecular architectures. These structures exhibit unique crystal packing features, such as weak intermolecular interactions that form a three-dimensional network, highlighting their potential in the development of materials with specific physical properties (Sharmila et al., 2017).
Catalysis and Synthesis Enhancement
The development of new synthetic methodologies often leverages the unique reactivity of pyran derivatives. For example, antimony chloride doped on hydroxyapetite has been used as an efficient catalyst for the stereoselective one-pot synthesis of trans-pyrano[3,2-c]quinolines from anilines, benzaldehydes, and 3,4-dihydro-2H-pyran. This approach not only demonstrates the synthetic utility of pyran derivatives but also highlights advancements in catalysis that enhance the efficiency and selectivity of multi-component reactions (Mahajan et al., 2006).
Advanced Materials and Molecular Probes
The structural versatility of 3,6-dihydro-2H-pyran derivatives is also exploited in the synthesis of advanced materials and molecular probes. For instance, the synthesis of labeled TAK779, a potent CCR5 antagonist, with site-specific (13)C labeling, exemplifies the application of pyran derivatives in the development of molecular probes for biological studies. This approach facilitates the exploration of molecular interactions and mechanisms of action at a detailed level, contributing to the advancement of medicinal chemistry and drug discovery (Konno et al., 2009).
特性
IUPAC Name |
3,6-dihydro-2H-pyran-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-1-3-9-4-2-5/h1H,2-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLYANOLZJZUQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540089 |
Source


|
| Record name | 3,6-Dihydro-2H-pyran-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydro-2H-pyran-4-carbonyl chloride | |
CAS RN |
99338-34-8 |
Source


|
| Record name | 3,6-Dihydro-2H-pyran-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

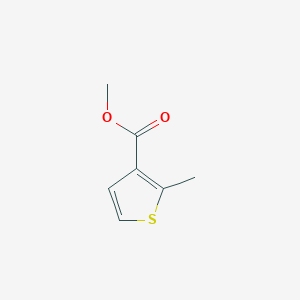
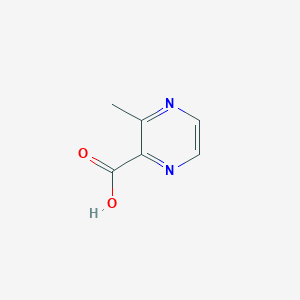
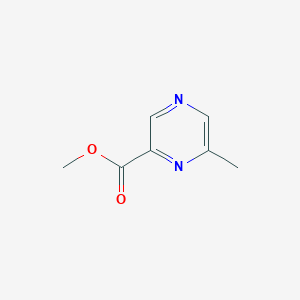
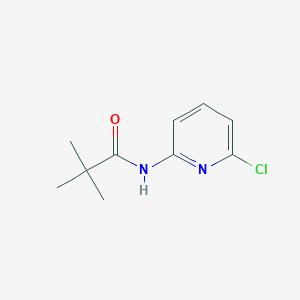
![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)
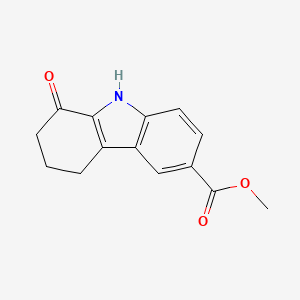
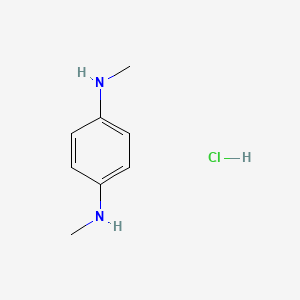
![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)
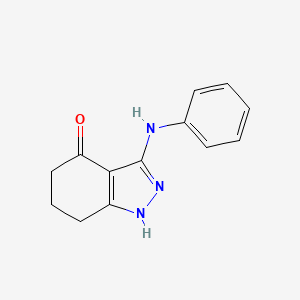
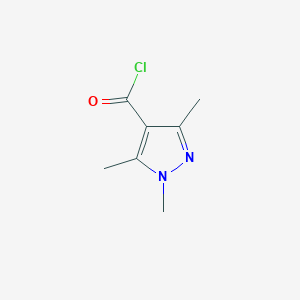
![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)
